molecular formula C10H14N6O B14333700 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine CAS No. 104422-59-5

6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine

Cat. No.: B14333700
CAS No.: 104422-59-5
M. Wt: 234.26 g/mol
InChI Key: FIVQPQDPONTBLJ-UHFFFAOYSA-N
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Description

6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, often as pigments or enzyme cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine typically involves the formation of the pteridine ring system from a pyrimidine precursor. One common method includes the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions to form the pteridine ring . The intermediate 6-hydroxymethylpteridine is then converted to the desired compound through a series of steps involving protection and deprotection of functional groups and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents like triphenyl dibromophosphorane can help in minimizing side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the pteridine ring .

Scientific Research Applications

6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in its activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antifolate drug with a similar pteridine structure.

    Aminopterin: Another antifolate with structural similarities.

    Folic Acid: A vitamin with a pteridine ring system.

Uniqueness

6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is unique due to its specific side chains and functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

104422-59-5

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

6-(propan-2-yloxymethyl)pteridine-2,4-diamine

InChI

InChI=1S/C10H14N6O/c1-5(2)17-4-6-3-13-9-7(14-6)8(11)15-10(12)16-9/h3,5H,4H2,1-2H3,(H4,11,12,13,15,16)

InChI Key

FIVQPQDPONTBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CN=C2C(=N1)C(=NC(=N2)N)N

Origin of Product

United States

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